2-((4-Methoxybenzyl)thio)-4,6-dimethylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves protection/deprotection strategies . For instance, the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides uses a p-methoxybenzyl (PMB) protection/deprotection strategy . Nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides is carried out with different phenols under mild basic conditions .Chemical Reactions Analysis
The chemical reactions involving similar compounds often utilize a radical approach . For example, the protodeboronation of alkyl boronic esters has been achieved using a radical approach .Scientific Research Applications
Photoinduced Intramolecular Charge Transfer
Studies demonstrate the substituent-dependent photochemical behavior of compounds with structural similarities to "2-((4-Methoxybenzyl)thio)-4,6-dimethylnicotinonitrile", showing that the presence of methoxy groups influences the formation of twisted intramolecular charge transfer (TICT) states. These findings are significant for the development of photoactive materials and the understanding of photophysical properties in molecular design (Yang et al., 2004).
Asymmetric Michael Addition Reactions
Research on asymmetric Michael addition of activated methylene compounds highlights the utility of certain functional groups in synthesizing compounds with high enantioselectivity. This process is valuable for creating chiral centers in organic synthesis, suggesting potential applications in the synthesis of complex molecules including pharmaceuticals (Inokuma, Hoashi, & Takemoto, 2006).
Safety and Hazards
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-11-8-12(2)18-16(15(11)9-17)20-10-13-4-6-14(19-3)7-5-13/h4-8H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTLVJYAGUZXOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC2=CC=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325990 |
Source
|
Record name | 2-[(4-methoxyphenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805038 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
444080-24-4 |
Source
|
Record name | 2-[(4-methoxyphenyl)methylsulfanyl]-4,6-dimethylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201325990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.